Methyl 3-hydroxyquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-6-9(10)13/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVBBJBFKMAMEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502346 |

Source

|

| Record name | Methyl 3-hydroxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-18-8 |

Source

|

| Record name | Methyl 3-hydroxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxyquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 3-hydroxyquinoline-4-carboxylate from isatin"

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxyquinoline-4-carboxylate from Isatin

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are known to possess a wide array of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, in particular, serves as a crucial chemical building block for accessing more complex 3-hydroxyquinoline-4-carboxylic acid derivatives, which are actively explored for novel therapeutic applications, such as potent antioxidants.[4][5]

This guide provides a comprehensive overview of the synthesis of this compound, starting from the readily available precursor, isatin. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions, grounding the synthesis in established chemical principles.

Overall Synthetic Strategy

The transformation of isatin into this compound is efficiently achieved via a two-step sequence. The core of this strategy is a variation of the classic Pfitzinger reaction, which constructs the quinoline-4-carboxylic acid framework, followed by a standard esterification to yield the final methyl ester.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid

The foundational step in this synthesis is the construction of the quinoline ring from isatin. This is accomplished through a base-catalyzed condensation with a haloacetone, a process that builds upon the principles of the Pfitzinger reaction.[2][6]

Reaction Mechanism: A Pfitzinger-Type Transformation

The Pfitzinger reaction traditionally involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids.[3][7] The mechanism proceeds through several distinct stages:

-

Isatin Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening step forms the salt of isatic acid, a key keto-acid intermediate.[3][7]

-

Condensation: The aniline moiety of the opened isatic acid intermediate then reacts with the carbonyl group of the haloacetone (e.g., bromoacetone) to form an imine.

-

Cyclization & Dehydration: The enolate of the haloacetone moiety then attacks the ketone of the isatic acid portion. This intramolecular cyclization, followed by dehydration, results in the formation of the aromatic quinoline ring system.[7]

Caption: Mechanism of the Pfitzinger-type reaction.

Experimental Protocol: Base-Catalyzed Condensation

This protocol is adapted from the methodologies described by W. Pfitzinger and later refined in patented procedures, which emphasize the use of alkaline-earth hydroxides for improved yields and reaction times.[6]

Materials:

-

Isatin (49 parts by weight)

-

Quicklime (Calcium Oxide, CaO) (56 parts by weight)

-

Bromoacetone (35 parts by weight)

-

Water (2000 parts by volume)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Prepare a milk of lime suspension by carefully stirring the quicklime (56 parts) into water (2000 parts) in a reaction vessel equipped with a mechanical stirrer and heating mantle.

-

To the stirred suspension, add isatin (49 parts). Heat the mixture to approximately 80°C. The heating and stirring facilitate the hydrolysis of isatin to form the calcium salt of isatic acid.

-

Once the isatin has dissolved and the salt has formed (indicated by a change in the solution's appearance), carefully add bromoacetone (35 parts) dropwise to the reaction mixture while maintaining the temperature at 80°C.

-

Continue stirring the reaction mixture at 80°C for several hours (typically 4-5 hours) to ensure the completion of the condensation and cyclization.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the reaction mass with dilute hydrochloric acid until the solution is acidic to Congo red paper. This will precipitate the product.

-

Collect the resulting light-yellow precipitate by suction filtration.

-

Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Dry the product. The 3-Hydroxy-2-methylquinoline-4-carboxylic acid is obtained as a light-yellow solid.

Causality Behind Experimental Choices:

-

Alkaline-Earth Hydroxide: The use of Ca(OH)₂ (formed from CaO and water) instead of stronger alkali hydroxides like NaOH or KOH is reported to provide a smoother reaction and higher yields.[6] This is likely due to the controlled basicity and the potential role of the Ca²⁺ ion in templating the reaction intermediates.

-

Haloacetone: Chloro-, bromo-, or iodoacetone can be used. Bromoacetone is often a good compromise between reactivity and stability. This specific reactant is crucial as it provides the C2-methyl and C3-hydroxyl (after tautomerization) functionalities to the final quinoline ring.

Data Summary: Reaction Variants

The foundational patent literature demonstrates the versatility of this reaction with different haloacetones, consistently achieving high yields.

| Reactant (Isatin) | Carbonyl Compound | Base System | Temp. | Time | Yield (%) | Reference |

| 49 parts | Bromoacetone (35 parts) | CaO (56 parts) in H₂O | 80°C | Several hrs | ~99% | [6] |

| 49 parts | Iodoacetone (50 parts) | CaO (56 parts) in H₂O | 80°C | ~5 hrs | ~90% | [6] |

Part 2: Esterification to this compound

With the quinoline acid in hand, the final step is a straightforward esterification of the carboxylic acid group at the 4-position. While standard Fischer-Speier esterification is a viable option, alternative methods can offer advantages, particularly if the substrate is prone to side reactions under harsh acidic conditions.[8]

Methodology Comparison

-

Fischer-Speier Esterification: This is the classic method involving refluxing the carboxylic acid in an excess of the alcohol (methanol) with a strong acid catalyst (e.g., H₂SO₄).[5] While effective for many substrates, it can sometimes lead to low yields with complex heterocyclic acids.[8]

-

Esterification via Cesium Salt: A milder and often higher-yielding alternative involves a two-step process: first, the formation of a cesium salt of the carboxylic acid, followed by alkylation with an alkyl halide (iodomethane).[8] The high solubility of the cesium carboxylate in organic solvents like DMF and the high nucleophilicity of the carboxylate anion drive the reaction to completion under mild conditions.

Detailed Protocol: Cesium Salt Esterification

This protocol is based on modern methods reported for the esterification of substituted quinoline-4-carboxylic acids.[8]

Materials:

-

3-Hydroxy-2-methylquinoline-4-carboxylic acid (1 equivalent)

-

Cesium Carbonate (Cs₂CO₃) (0.5-1.0 equivalents)

-

Iodomethane (MeI) (1.1-1.5 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the 3-Hydroxy-2-methylquinoline-4-carboxylic acid in anhydrous DMF in a round-bottom flask.

-

Add cesium carbonate to the solution. Stir the mixture at room temperature. The formation of the cesium salt is often accompanied by effervescence (release of CO₂).

-

Once salt formation is complete, add iodomethane to the mixture.

-

Stir the reaction at room temperature overnight or until TLC/LCMS analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding water. This will often precipitate the methyl ester product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 73776-18-8 | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [4] |

| Molecular Weight | 203.19 g/mol | [4] |

| Appearance | Solid (typically off-white to yellow) | |

| Melting Point | 235 °C (for the parent acid, dec.) |

References

-

Pfitzinger reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2012). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. E-Journal of Chemistry, 9(4), 2377-2382.

- Schmidt, O., & Andersag, H. (1937). U.S. Patent No. US2082358A. U.S.

- Jiao, Y., & Zhu, J. (2021). Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. The Journal of Organic Chemistry, 86(17), 11847–11858.

- Reddy, C. R., et al. (2017). Isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 19(17), 4141-4146.

- Lindsley, C. W., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 3(7), 552-556.

- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204.

- Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

- Al-Salahi, R., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1046-1055.

- Reitsema, R. H. (1949). 3-Hydroxyquinoline. Organic Syntheses, 29, 59.

- Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.

- Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 2083-2089.

- Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8).

- Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.

-

4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. iicbe.org [iicbe.org]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (CAS No. 117-57-7). This quinoline derivative is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the dyestuff and pharmaceutical industries.[1][2][3] This document details its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it presents established protocols for its synthesis via the Pfitzinger reaction and its analysis by High-Performance Liquid Chromatography (HPLC), offering valuable insights for researchers, chemists, and professionals in drug development.

Molecular Structure and Nomenclature

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline system is substituted with a methyl group at position 2, a hydroxyl group at position 3, and a carboxylic acid group at position 4.

-

IUPAC Name: 3-hydroxy-2-methylquinoline-4-carboxylic acid[4]

-

Common Synonyms: 3-Hydroxy-2-methylcinchoninic acid, 3-Hydroxyquinaldine-4-carboxylic acid[8]

-

InChI Key: RVGATDHHYVSTQG-UHFFFAOYSA-N[6]

Tautomerism

As with many hydroxyquinolines, this molecule can exhibit keto-enol tautomerism. The 3-hydroxyquinoline form is in equilibrium with its corresponding 3-quinolone keto form. While the hydroxy (enol) form is commonly depicted, the predominant tautomer can be influenced by the solvent and physical state. This equilibrium is a critical consideration in its reactivity and spectroscopic analysis.

Synthesis and Mechanistic Pathways

The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing access to this scaffold. The most direct and industrially relevant method for preparing 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid and its analogs is the Pfitzinger reaction .[9][10]

The Pfitzinger Reaction: A Primary Synthetic Route

The Pfitzinger reaction provides a powerful method for constructing quinoline-4-carboxylic acids from isatin (or substituted isatins) and a carbonyl compound containing an α-methylene group, under basic conditions.[10] The choice of isatin as a starting material is strategic; its five-membered ring is readily opened by a base to form an intermediate that can then condense with the carbonyl compound to build the new pyridine ring of the quinoline system.

The overall transformation involves the reaction of isatin with a suitable keto-precursor, such as chloroacetone or bromoacetone, in the presence of a base like calcium hydroxide or sodium hydroxide.[11]

Reaction Mechanism: Pfitzinger Synthesis

The mechanism proceeds through several key steps:

-

Base-catalyzed ring-opening of isatin to form an isatinate salt.

-

Condensation between the isatinate intermediate and the enolate of the carbonyl compound.

-

Intramolecular cyclization via an aldol-type reaction.

-

Dehydration to form the aromatic quinoline ring.

Caption: Workflow of the Pfitzinger reaction for synthesis.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol is adapted from established methodologies for the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids.[11]

-

Preparation: In a suitable reaction vessel, prepare a milk of lime by stirring calcium oxide (56 parts by weight) in water (2000 parts by weight).

-

Isatin Addition: To the stirred milk of lime, add isatin (49 parts by weight) and warm the mixture. The isatin ring will open to form the calcium salt of isatic acid.

-

Reagent Addition: While maintaining the temperature between 80-90°C, slowly add bromoacetone (35 parts by weight) to the reaction mixture over the course of 2 hours.

-

Reaction: Continue stirring the mixture at temperature for an additional 5-6 hours to ensure the reaction goes to completion.

-

Isolation: Allow the reaction mixture to cool to room temperature. Acidify the solution with dilute hydrochloric acid until the pH is acidic to Congo paper.

-

Purification: The product, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, will precipitate as a light-yellow solid. Filter the precipitate by suction, wash thoroughly with water to remove salts, and dry. The yield is typically high (over 80%).[11]

Physicochemical Properties

The compound is a solid at room temperature and exhibits low solubility in water but is soluble in basic aqueous solutions due to the formation of its carboxylate salt.[5][11] Its high melting point is characteristic of a rigid, aromatic carboxylic acid with intermolecular hydrogen bonding capabilities.

| Property | Value | Reference(s) |

| CAS Number | 117-57-7 | [5][6] |

| Molecular Formula | C₁₁H₉NO₃ | [4][6] |

| Molecular Weight | 203.19 g/mol | [4][6] |

| Appearance | Yellow to green powder | [4] |

| Melting Point | 235 °C (decomposes) | [5] |

| Water Solubility | 0.04 g/L (at 20 °C) | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals:

-

Carboxylic Acid Proton (1H): A very broad singlet, significantly downfield (>12 ppm), which disappears upon D₂O exchange.

-

Hydroxyl Proton (1H): A broad singlet, typically in the 9-11 ppm range, which also disappears upon D₂O exchange.

-

Aromatic Protons (4H): A series of doublets and triplets between 7.5 and 8.5 ppm, corresponding to the protons on the benzene portion of the quinoline ring.

-

Methyl Protons (3H): A sharp singlet around 2.5-2.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum would show 11 distinct signals:

-

Carboxylic Carbonyl Carbon: A signal in the 165-175 ppm range.

-

Aromatic & Heterocyclic Carbons: Multiple signals between approximately 115 and 150 ppm. The carbons bearing the hydroxyl group (C3) and nitrogen (C2) would be distinctly shifted.

-

Methyl Carbon: An upfield signal around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[12]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded dimer.

-

C-H Stretch (Aromatic/Alkyl): Sharp peaks around 2900-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C & C=N Stretches (Aromatic Ring): Multiple sharp absorptions in the 1450-1650 cm⁻¹ region.

-

O-H Bend: A broad band in the 1300-1440 cm⁻¹ range.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak at m/z = 203, corresponding to the molecular formula C₁₁H₉NO₃.[4]

-

Key Fragmentation Patterns: Common fragmentation pathways include the loss of water (-18), carbon monoxide (-28), and the carboxyl group (-45).

Chemical Reactivity and Stability

Thermal Stability and Decomposition

The compound is stable under normal ambient conditions.[5] However, upon heating to its melting point, it undergoes decomposition.[5] A key thermal reaction is decarboxylation (loss of CO₂), which is a common reaction for carboxylic acids with a hydroxyl group in a nearby position, to yield 3-hydroxy-2-methylquinoline.[11]

Reactivity of Functional Groups

The molecule's rich functionality allows for a wide range of chemical transformations, making it a versatile synthetic building block.[2]

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with alcohols under acidic conditions) and amidation (reaction with amines, often via an activated acyl chloride or with coupling agents).[2]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Its electron-donating nature also activates the quinoline ring towards electrophilic substitution.

-

Azo Coupling: The activated ring system makes the compound a suitable coupling component in the synthesis of azo dyes.[1]

Incompatibilities

The compound should be stored away from strong oxidizing agents to prevent unwanted reactions.[5]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reliable method for assessing the purity of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is reverse-phase HPLC.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. shubhamspecialty.com [shubhamspecialty.com]

- 4. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]

- 6. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | SIELC Technologies [sielc.com]

- 7. scbt.com [scbt.com]

- 8. scitoys.com [scitoys.com]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxyquinoline-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8), a key intermediate in medicinal and organic chemistry. While direct experimental spectra for this specific ester are not widely published in public-domain databases, this document leverages established spectroscopic principles and data from structurally similar analogs—primarily its corresponding carboxylic acids—to present a robust, predictive analysis. We detail the theoretical underpinnings, standard acquisition protocols, and in-depth interpretation for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide is intended for researchers and drug development professionals seeking to synthesize, identify, or utilize this versatile quinoline scaffold.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a quinoline core, a C3 hydroxyl group, and a C4 methyl ester. Its molecular formula is C₁₁H₉NO₃, with a monoisotopic mass of approximately 203.06 Da.[1] This structure is a valuable precursor for synthesizing a variety of more complex molecules, particularly those with potential antioxidant or other biological activities.[1]

Accurate structural confirmation is paramount in any synthetic workflow. Spectroscopic methods provide a non-destructive and highly informative means of verifying molecular identity and purity. This guide explains how MS, IR, and NMR data collectively provide an unambiguous "fingerprint" of the target molecule.

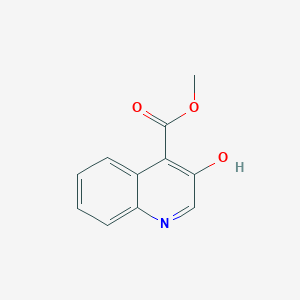

Molecular Structure Diagram

The diagram below illustrates the IUPAC numbering scheme for the quinoline ring system and the key functional groups of the target molecule.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural motifs.

Expertise & Causality: Predicting the Mass Spectrum

For this compound (C₁₁H₉NO₃), the expected nominal mass is 203 Da. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation. The primary molecular ion peak (M⁺) is expected at m/z = 203. Key fragmentation pathways would likely involve the ester group, which is a common point of cleavage.

-

Loss of Methoxy Radical (•OCH₃): A significant fragmentation is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (31 Da). This would produce a prominent acylium ion peak at m/z = 172 .

-

Loss of Methyl Formate (HCOOCH₃): While less common, fragmentation could involve a rearrangement and loss of methyl formate (60 Da), which would lead to a peak at m/z = 143 .

-

Decarbonylation: The acylium ion at m/z 172 could further lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 144 .

Experimental Protocol: Electron Ionization MS (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Instrument: Utilize a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Validation: Calibrate the instrument using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

Predicted Data Summary: Mass Spectrometry

| m/z (Predicted) | Proposed Identity | Rationale |

| 203 | [M]⁺ | Molecular Ion (C₁₁H₉NO₃)⁺ |

| 172 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 144 | [M - •OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound is predicted to be dominated by absorptions from the O-H, C=O, and aromatic C=C/C=N bonds.

-

O-H Stretch: The phenolic hydroxyl group will produce a broad, strong absorption band in the region of 3200-3500 cm⁻¹ . The broadness is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a series of sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ). Aliphatic C-H stretching from the methyl ester will be found just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹ ).

-

C=O Stretch: This is one of the most characteristic peaks. The ester carbonyl group, being conjugated with the aromatic quinoline ring, will exhibit a very strong and sharp absorption band around 1700-1725 cm⁻¹ . This is slightly lower than a typical aliphatic ester due to resonance.

-

C=C / C=N Stretches: The aromatic quinoline ring will show multiple sharp peaks of variable intensity in the fingerprint region, typically between 1500-1620 cm⁻¹ .

-

C-O Stretch: The C-O stretching vibrations of the ester and phenol groups will produce strong bands in the 1100-1300 cm⁻¹ region.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the dry, solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Collect the spectrum, typically by averaging 16 or 32 scans, over a range of 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet must be collected first and subtracted from the sample spectrum.

Predicted Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode | Expected Intensity |

| 3200-3500 | Phenol O-H | Stretch | Strong, Broad |

| 3050-3150 | Aromatic C-H | Stretch | Medium, Sharp |

| 2950-2980 | Aliphatic C-H (Methyl) | Stretch | Medium, Sharp |

| 1700-1725 | Ester C=O | Stretch | Strong, Sharp |

| 1500-1620 | Aromatic C=C / C=N | Stretch | Medium-Strong, Sharp |

| 1100-1300 | C-O | Stretch | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise & Causality: Predicting the NMR Spectra

Predictions are based on standard chemical shifts, electronic effects (induction, resonance), and data from the closely related analog, 3-hydroxy-2-methylquinoline-4-carboxylic acid.[2][3] The esterification of the carboxylic acid and removal of the 2-methyl group are the primary structural differences influencing the predicted shifts.

Workflow for NMR Data Acquisition & Processing

Caption: Standard workflow for acquiring and processing NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

Solvent Choice: DMSO-d₆ is often preferred for compounds with acidic protons (like the phenol O-H) as it allows for their observation, whereas they might rapidly exchange and disappear in other solvents.

-

Phenolic Proton (OH): A broad singlet is expected at a high chemical shift, likely ~10-12 ppm . Its broadness is due to hydrogen bonding and exchange.

-

Aromatic Protons (Quinoline Ring): The four protons on the benzo portion of the quinoline ring (H5, H6, H7, H8) will appear between 7.5 and 8.5 ppm . They will form a complex multiplet pattern due to spin-spin coupling. H5 is often the most downfield due to its proximity to the ring nitrogen and the anisotropic effect of the second ring. H8 may also be shifted downfield.

-

H2 Proton: The proton at the C2 position is on a carbon adjacent to the ring nitrogen, which is deshielding. A singlet is expected for this proton around ~8.8-9.0 ppm .

-

Methyl Protons (OCH₃): The three protons of the methyl ester group are in an aliphatic environment but attached to an oxygen. They will appear as a sharp singlet, typically around 3.9-4.1 ppm .

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Broad Singlet | 1H | OH | Acidic proton, hydrogen-bonded. |

| ~8.9 | Singlet | 1H | H2 | Adjacent to electronegative ring nitrogen. |

| ~8.3 | Doublet | 1H | H5 | Peri-position to nitrogen and deshielded. |

| ~8.0 | Doublet | 1H | H8 | Deshielded by aromatic system. |

| ~7.8 | Triplet | 1H | H7 | Aromatic proton coupled to H6 and H8. |

| ~7.6 | Triplet | 1H | H6 | Aromatic proton coupled to H5 and H7. |

| ~4.0 | Singlet | 3H | OCH₃ | Methyl group of the ester function. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, predicted around 168-172 ppm .

-

Aromatic Carbons: The nine carbons of the quinoline ring will appear in the range of 115-160 ppm . Carbons attached to heteroatoms (C3-OH, C2, C8a, C4a) will be at the lower field (higher ppm) end of this range. C3, attached to the hydroxyl group, is expected around 155-160 ppm .

-

Methyl Carbon (OCH₃): The aliphatic methyl carbon of the ester will be the most upfield signal, expected around 52-55 ppm .

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~170 | C=O | Ester carbonyl carbon. |

| ~158 | C3 | Aromatic carbon attached to hydroxyl group. |

| ~145-150 | C2, C8a | Aromatic carbons adjacent to nitrogen. |

| ~115-140 | C4, C4a, C5, C6, C7, C8 | Remaining aromatic carbons. |

| ~53 | OCH₃ | Aliphatic methyl carbon of the ester. |

Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the integration of data from all techniques. For this compound:

-

MS would confirm the molecular weight is 203 Da and show fragmentation consistent with a methyl ester ([M-31]⁺).

-

IR would confirm the presence of a phenol (broad O-H stretch), an aromatic system (C=C/C-H stretches), and a conjugated ester (strong C=O stretch ~1710 cm⁻¹).

-

¹H and ¹³C NMR would provide the final, unambiguous proof of structure, showing the correct number of protons and carbons in their distinct chemical environments, including the characteristic methyl singlet, the isolated H2 singlet, and the complex aromatic multiplets.

Together, these techniques provide a self-validating system for the structural confirmation of this compound, ensuring its identity and purity for subsequent use in research and development.

References

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (C₁₁H₉NO₃, CAS No: 117-57-7) is a quinoline derivative of considerable interest.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitutions on this molecule—a hydroxyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position—confer upon it a unique combination of hydrogen bond donors and acceptors, as well as aromatic functionalities.[3][4] These features suggest a high potential for forming specific intermolecular interactions that dictate its crystal packing, and in turn, its physical properties such as solubility, stability, and bioavailability.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development. It influences everything from formulation and manufacturing to drug efficacy and safety. Therefore, a detailed knowledge of the crystal structure of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a critical step in unlocking its full therapeutic potential. This guide will provide a roadmap for achieving this.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids.[5][6]

Synthetic Protocol: Modified Pfitzinger Reaction

This protocol outlines a typical synthesis of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

Reactants:

-

Isatin

-

Pyruvic acid

-

Aniline

-

Ethanol (solvent)

-

Potassium hydroxide (catalyst)

Procedure:

-

A solution of isatin in ethanolic potassium hydroxide is prepared.

-

Pyruvic acid is added dropwise to the solution while stirring.

-

The mixture is refluxed for a specified period to facilitate the condensation and cyclization reactions.[7][8]

-

Upon cooling, the reaction mixture is acidified to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

Causality of Choices: The Pfitzinger reaction is chosen for its reliability in forming the quinoline ring system with the desired carboxylic acid functionality at the 4-position. The use of a strong base like potassium hydroxide is crucial for the initial ring-opening of isatin.[5]

Purification and Characterization of the Synthesized Compound

Prior to crystallization attempts, the purity of the synthesized 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid must be rigorously established.

Table 1: Analytical Techniques for Purity Assessment

| Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating >99% purity. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure. | Spectra consistent with the proposed structure of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.[9][10][11] |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₁H₉NO₃.[9][10] |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for O-H, C=O, C=C, and C-N bonds.[9][12] |

Crystallization: From Powder to Single Crystal

The growth of a high-quality single crystal is often the most challenging step in crystal structure determination. A suitable crystal should be of an appropriate size (typically 0.1-0.3 mm) and free from defects.[13][14]

Solvent Screening and Recrystallization Techniques

A systematic solvent screening is essential to identify suitable conditions for crystal growth.

Protocol for Solvent Screening:

-

Small amounts of the purified compound are placed in separate vials.

-

A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are added to each vial.

-

The solubility at room temperature and upon heating is observed.

-

Vials where the compound is sparingly soluble at room temperature but readily soluble upon heating are selected for crystallization trials.[15][16][17]

Common Recrystallization Methods:

-

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature.[13][18]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.[18][19]

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystal growth.

Single-Crystal X-ray Diffraction (SCXRD): Deciphering the Atomic Arrangement

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level.[15][20]

Experimental Workflow

The following diagram illustrates the key steps in an SCXRD experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction.

4.1.1. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a modern X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[14][21][22]

4.1.2. Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and merged to produce a unique dataset.[22]

4.1.3. Structure Solution and Refinement: The "phase problem" is solved using methods such as direct methods or Patterson methods to obtain an initial electron density map.[21][23] An atomic model is built into this map and then refined against the experimental data using least-squares methods. This iterative process optimizes the atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed pattern.[24]

Powder X-ray Diffraction (PXRD): A Complementary Technique

PXRD is a powerful tool for the characterization of polycrystalline materials and is particularly valuable in pharmaceutical development for phase identification and quality control.[2][4][25][26]

Applications of PXRD

-

Phase Purity: To confirm that the bulk material consists of a single crystalline phase.

-

Polymorph Screening: To identify different crystalline forms (polymorphs) of the compound.

-

Crystallinity Assessment: To determine the degree of crystallinity of a sample.

Table 2: Comparison of SCXRD and PXRD

| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |

| Sample | Single crystal (0.1-0.3 mm) | Polycrystalline powder (mg to g) |

| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry. | Crystal system, unit cell parameters, phase identification, crystallinity. |

| Primary Use | De novo structure determination. | Phase analysis, quality control, polymorph screening. |

Computational Analysis: Deeper Insights into Crystal Packing

Computational methods provide a powerful complement to experimental crystallographic data, offering deeper insights into the intermolecular interactions that govern the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal.[1][3][27][28][29] The Hirshfeld surface is a 3D surface that represents the space around a molecule in a crystal that is "owned" by that molecule.

Caption: Workflow for Hirshfeld Surface Analysis.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be visualized as red spots, indicating hydrogen bonds and other strong interactions. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to predict the most stable crystal structures of a molecule based on its chemical diagram.[30][31][32][33] While challenging, CSP can be a valuable tool in polymorph screening and in understanding the factors that favor the formation of a particular crystal structure.

Conclusion: From Structure to Function

The determination of the crystal structure of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is a crucial endeavor for understanding its solid-state properties and for its rational development as a pharmaceutical or material. This technical guide has outlined a comprehensive, step-by-step approach, from synthesis and crystallization to advanced crystallographic and computational analysis. By following this framework, researchers can obtain a detailed understanding of the three-dimensional architecture of this important molecule, paving the way for its effective utilization in various scientific and technological applications. The interplay between the molecular structure and the crystal packing, as revealed by these methods, will provide the fundamental knowledge required to control and exploit its solid-state behavior.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 17, 2026, from [Link]

-

Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. (n.d.). J-Stage. Retrieved January 17, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 17, 2026, from [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog. Retrieved January 17, 2026, from [Link]

-

Computational studies of crystal structure and bonding. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved January 17, 2026, from [Link]

- Daygroup - Crystal structure prediction. (n.d.). Google Sites.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). NSB. Retrieved January 17, 2026, from [Link]

-

Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2018). Journal of Pharmaceutical Sciences, 107(12), 2969-2982. [Link]

-

Organic Chemistry/Spectroscopy. (n.d.). Wikibooks. Retrieved January 17, 2026, from [Link]

-

Seventh Crystal Structure Prediction Blind Test brings new challenges for computational chemists. (2020, November 5). International Union of Crystallography. Retrieved January 17, 2026, from [Link]

-

The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy Online. Retrieved January 17, 2026, from [Link]

-

Hirshfeld surface analysis. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Academia.edu. Retrieved January 17, 2026, from [Link]

-

Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved January 17, 2026, from [Link]

-

What is Crystal Structure Prediction? And why is it so difficult?. (2021, April 9). CCDC. Retrieved January 17, 2026, from [Link]

-

Principles of Organic Spectroscopy. (2023, June 30). Open Access Journals. Retrieved January 17, 2026, from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

Crystal structure prediction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

-

Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved January 17, 2026, from [Link]

-

Recrystallization1. (n.d.). University of Missouri–St. Louis. Retrieved January 17, 2026, from [Link]

-

Structure Refinement. (n.d.). The University of Oklahoma. Retrieved January 17, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

-

Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved January 17, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 17, 2026, from [Link]

-

Structure solution and refinement: introductory strategies. (n.d.). Comenius University. Retrieved January 17, 2026, from [Link]

-

A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. Retrieved January 17, 2026, from [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Application of pfitzinger reaction in - JOCPR. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28). ResearchGate. Retrieved January 17, 2026, from [Link]

-

ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 2. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics [jstage.jst.go.jp]

- 3. crystalexplorer.net [crystalexplorer.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 14. fiveable.me [fiveable.me]

- 15. Recrystallization [sites.pitt.edu]

- 16. Recrystallization Definition, Principle &Purpose [praxilabs.com]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. mt.com [mt.com]

- 19. Home Page [chem.ualberta.ca]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. fiveable.me [fiveable.me]

- 22. portlandpress.com [portlandpress.com]

- 23. academic.oup.com [academic.oup.com]

- 24. ou.edu [ou.edu]

- 25. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 30. Daygroup - Crystal structure prediction [sites.google.com]

- 31. iucr.org [iucr.org]

- 32. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 33. Crystal structure prediction - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Methyl 3-hydroxyquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this guide focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed experimental protocol for the systematic determination of its thermodynamic solubility. This document is intended to serve as a foundational resource for researchers, enabling them to understand, predict, and experimentally determine the solubility of this compound in various organic media.

Introduction: The Significance of Solubility in the Application of this compound

The quinoline scaffold is a cornerstone in the development of therapeutic agents and functional organic materials.[1] this compound, an ester derivative of 3-hydroxyquinoline-4-carboxylic acid, presents a unique combination of functional groups—a hydroxyl group, a methyl ester, and a quinoline core—that dictate its interaction with various solvents. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences:

-

Synthetic Work-up and Purification: Efficient crystallization and chromatography, essential for obtaining a pure compound, are solubility-dependent processes.

-

Formulation Development: For pharmaceutical applications, achieving a desired concentration in a suitable solvent system is fundamental for preclinical and clinical studies.

-

Biological Assays: The concentration of a compound in a screening assay directly impacts the reliability and reproducibility of the obtained biological data.

This guide will delve into the molecular characteristics of this compound to provide a predictive framework for its solubility and equip researchers with the methodology to precisely measure this vital property.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and solvent molecules determines the extent of dissolution.

Molecular Structure and Properties

The structure of this compound features both polar and non-polar characteristics. The parent compound, 3-hydroxyquinoline-4-carboxylic acid, has a molecular weight of approximately 189.17 g/mol , a calculated XLogP3 of 1.9, two hydrogen bond donors, and four hydrogen bond acceptors.[2] The esterification to this compound will slightly increase the molecular weight and the lipophilicity (XLogP3).

Key Molecular Features Influencing Solubility:

-

Quinoline Ring System: The bicyclic aromatic structure is largely non-polar and will favor interactions with aromatic and non-polar solvents.

-

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. The methyl group adds a degree of lipophilicity.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the 3-hydroxyl group and the 4-carboxylate group can influence the availability of these groups for intermolecular interactions with solvents, potentially decreasing solubility in some polar solvents.

Predicted Solubility in Different Classes of Organic Solvents

Based on the molecular structure, we can predict the general solubility behavior of this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that the compound should exhibit moderate to good solubility in these solvents, particularly with heating, as they can participate in hydrogen bonding. Recrystallization of related quinoline derivatives from ethanol supports this.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Qualitative data indicates that a related compound is slightly soluble in heated DMSO and DMF.[4][5] The solubility in acetonitrile is likely to be lower than in DMSO or DMF due to its lower polarity.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large, polar functional groups are expected to result in poor solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and may offer limited solubility.

Quantitative Solubility Data

| Solvent | Type | Reported Solubility | Citation |

| Dimethylformamide (DMF) | Polar Aprotic | Slightly soluble (heated) | [4][5] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Slightly soluble (heated) | [4][5] |

| Ethanol | Polar Protic | Soluble (in refluxing conditions for synthesis) | [3] |

This highlights a critical knowledge gap and underscores the importance of the experimental protocol detailed in the following section.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic (or equilibrium) solubility is the shake-flask method .[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >99%)

-

Organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or a mobile phase component).

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. A general guideline is to add an amount that is visibly in excess after equilibration.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed.

-

Allow the samples to equilibrate for a predetermined time (e.g., 24 to 48 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure that equilibrium has been reached (i.e., the measured solubility does not change with longer incubation times).

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.

-

Accurately dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor.

-

Factors Influencing Solubility and Experimental Causality

The solubility of this compound is not an intrinsic constant but is influenced by several external factors. Understanding these allows for better experimental design and interpretation of results.

Temperature

Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature. This is why heating is often employed to dissolve compounds for recrystallization or to increase the concentration in a solution. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.

Purity of the Compound and Solvent

Impurities in either the solute or the solvent can significantly affect the measured solubility. The presence of a more soluble impurity can lead to an overestimation of the solubility of the target compound. Therefore, using highly pure materials is a prerequisite for obtaining accurate thermodynamic solubility data.

Solid-State Form (Polymorphism)

Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested, for example, by X-ray powder diffraction (XRPD), to ensure consistency between experiments.

The following diagram illustrates the relationship between the physicochemical properties of the solute and solvent and the resulting solubility.

Caption: Factors influencing the solubility of a compound in a given solvent.

Conclusion

While a comprehensive quantitative solubility profile for this compound in various organic solvents is not yet established in the literature, this guide provides a robust framework for researchers to approach this challenge. By understanding the interplay of its molecular features with different solvent classes, and by implementing the detailed shake-flask protocol, scientists can generate the high-quality, reproducible solubility data necessary to advance their research in drug discovery and materials science. The principles and methodologies outlined herein are designed to ensure scientific integrity and empower researchers to navigate the critical parameter of solubility with confidence.

References

- U.S. Patent 2,082,358. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

-

Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

-

Bharate, S. S., & Vishwakarma, R. A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. ResearchGate. [Link]

-

Wikipedia. Quinoline. [Link]

-

Singh, S., et al. (2026). GREEN AND SUSTAINABLE APPROACHES TO THE DESIGN OF MANUFACTURE OF MEDICINAL AGENTS. ResearchGate. [Link]

-

Khan, I., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 1-18. [Link]

-

Oishi, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12355. [Link]

-

Avdeef, A. (2024). Thermodynamic solubility measurement without chemical analysis. PubMed. [Link]

- European Patent EP0245690A1. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Singh, R., et al. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 5(4). [Link]

-

Babar, S., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 24-29. [Link]

-

Mary, Y. S., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2246-2261. [Link]

-

Csonka, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2589. [Link]

-

Oishi, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

-

Jones, K. (2024). Assistant Editor – RSC Advances Blog. RSC Blogs. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7774. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67024, 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. [Link]

-

Chemsrc. Methyl 4-hydroxyquinoline-2-carboxylate. [Link]

-

Chem-Space. 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER CAS#: 52980-28-6. [Link]

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER | 52980-28-6 [chemicalbook.com]

- 5. 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER CAS#: 52980-28-6 [m.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to the Physical Characteristics of 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, a heterocyclic compound with the chemical formula C₁₁H₉NO₃, is a molecule of significant interest in various scientific domains.[1] It serves as a crucial intermediate in the synthesis of disperse and solvent dyes and is a subject of investigation in pharmaceutical research.[2][3] A thorough understanding of the physical characteristics of its powdered form is paramount for its effective application in research and development, particularly in areas such as formulation science, process chemistry, and quality control. The physical properties of an active pharmaceutical ingredient (API) or a key intermediate can profoundly influence its handling, stability, and bioavailability.

This technical guide provides a detailed examination of the known physical characteristics of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid powder. It is designed to offer researchers and drug development professionals a foundational understanding of this compound's solid-state properties, drawing from available scientific data and established analytical principles.

Molecular and Chemical Identity

A clear definition of the molecule is the cornerstone of any technical guide. The fundamental properties of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |

| CAS Number | 117-57-7 | |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Yellow to green powder | [4] |

Visual and Morphological Properties

The initial assessment of any powdered substance begins with a visual inspection. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is consistently described as a yellow to green powder .[4] In various synthesis procedures, it has been observed as a "light-yellow magma" or a "yellow precipitate" upon formation.[5] The color of a chemical powder can be an important preliminary indicator of its purity, although it should be noted that variations in color can also arise from differences in particle size and crystalline form.

Experimental Protocol: Particle Size Analysis by Laser Diffraction

To address this knowledge gap, a standard methodology for determining particle size is presented below. This protocol is a self-validating system for obtaining reliable and reproducible data.

Objective: To determine the particle size distribution of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid powder.

Apparatus: A laser diffraction particle size analyzer.

Methodology:

-

Sample Preparation:

-

Disperse a small, representative sample of the powder in a suitable non-solvent dispersant. The choice of dispersant is critical to prevent dissolution of the analyte. Given the low aqueous solubility of the compound, deionized water with a small amount of surfactant to ensure proper wetting could be a starting point.

-

Alternatively, a dry powder dispersion method can be employed.

-

-

Instrument Setup:

-

Allow the instrument to warm up as per the manufacturer's instructions.

-

Perform a background measurement with the clean dispersant.

-

-

Measurement:

-

Introduce the dispersed sample into the analyzer's circulation system.

-

Ensure a stable obscuration level, typically in the range of 10-20%, to achieve an optimal signal-to-noise ratio.

-

Acquire the diffraction pattern data over a specified measurement duration.

-

-

Data Analysis:

-

Utilize the appropriate optical model (e.g., Fraunhofer or Mie theory) to calculate the particle size distribution from the scattered light data. The Mie theory is generally preferred for its accuracy with particles in the micron and sub-micron range, but it requires knowledge of the refractive index of the material.

-

The results are typically reported as D10, D50 (median particle size), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.

-

Thermal Properties

The thermal behavior of a compound provides insights into its purity, stability, and polymorphic form.

Melting Point

The melting point of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid is consistently reported to be 235 °C, with decomposition . This indicates that the compound breaks down chemically at its melting temperature. The decomposition is a critical factor to consider during manufacturing processes that involve heating, as it can lead to the formation of impurities.

Experimental Protocol: Melting Point Determination with Decomposition

Objective: To accurately determine the melting point and observe the decomposition of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid.

Apparatus: A digital melting point apparatus with a heating block and a means for visual observation.

Methodology:

-

Sample Preparation:

-

Finely powder a small amount of the sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

-

Instrument Setup:

-

Set the starting temperature to approximately 20 °C below the expected melting point.

-

Set a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

-

Measurement:

-

Place the capillary tube in the heating block.

-

Observe the sample closely as the temperature increases.

-

Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid particle melts (endset).

-

Carefully note any changes in the sample's appearance, such as color change, bubbling, or charring, which are indicative of decomposition. The temperature at which these phenomena begin should also be recorded.

-

Solubility Profile

The solubility of a compound is a critical physical property that influences its suitability for various applications, from chemical reactions to pharmaceutical formulations.

Aqueous Solubility

3-Hydroxy-2-methyl-4-quinolinecarboxylic acid exhibits very low solubility in water, with a reported value of 0.04 g/L at 20 °C . This poor aqueous solubility is a key consideration for its use in biological systems and for the development of aqueous formulations.

Solubility in Alkaline Solutions

A notable characteristic of this compound is its solubility in alkaline solutions. It is described as being easily soluble in dilute and warm sodium carbonate solutions .[5] This is due to the acidic nature of the carboxylic acid group, which reacts with the base to form a more soluble salt. This property is often exploited during its purification, where the compound can be dissolved in a basic solution and then reprecipitated by the addition of an acid.[5]

Solubility in Organic Solvents

Experimental Protocol: Determination of Solubility in Organic Solvents

Objective: To determine the approximate solubility of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid in various organic solvents.

Apparatus: Analytical balance, vials, magnetic stirrer, and a means for visual or spectroscopic analysis.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).

-

Equilibrium Solubility Method:

-

Add an excess amount of the powder to a known volume of each solvent in separate vials.

-

Stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

-